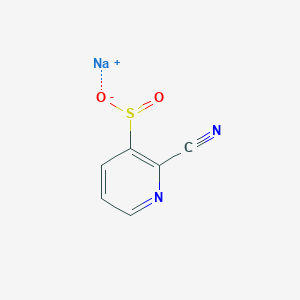
Sodium 2-cyanopyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-cyanopyridine-3-sulfinate is an organosulfur compound with the molecular formula C₆H₃N₂NaO₂S. It is a sodium salt derivative of 2-cyanopyridine-3-sulfinic acid. This compound is primarily used in organic synthesis as a versatile building block for the preparation of various sulfur-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-cyanopyridine-3-sulfinate typically involves the sulfonylation of 2-cyanopyridine. One common method includes the reaction of 2-cyanopyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the sulfinate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-cyanopyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-cyanopyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2-cyanopyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium trifluoromethanesulfinate
- Sodium methanesulfinate
- Sodium benzenesulfinate
Uniqueness
Sodium 2-cyanopyridine-3-sulfinate is unique due to its cyanopyridine moiety, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of specialized organosulfur compounds that are not easily accessible through other sulfinates.
Propiedades
Fórmula molecular |
C6H3N2NaO2S |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
sodium;2-cyanopyridine-3-sulfinate |
InChI |
InChI=1S/C6H4N2O2S.Na/c7-4-5-6(11(9)10)2-1-3-8-5;/h1-3H,(H,9,10);/q;+1/p-1 |
Clave InChI |
UAWULHRZOFYRDG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(N=C1)C#N)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



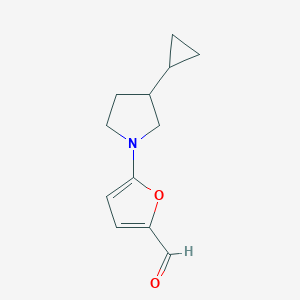

![N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)
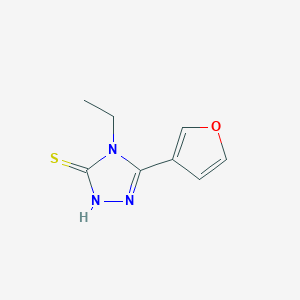




![Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13169526.png)
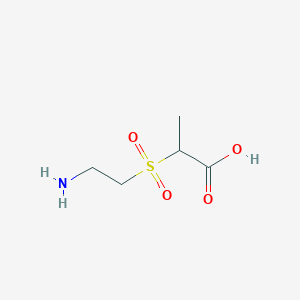
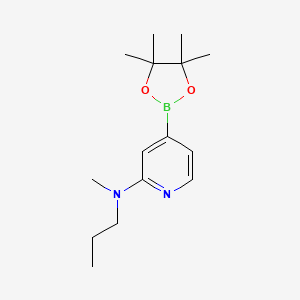
![5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid](/img/structure/B13169551.png)

